Bisphenol A diacetate
Overview
Description
Bisphenol A diacetate is a chemical compound with the molecular formula C19H20O4. It is derived from bisphenol A, a well-known industrial chemical used primarily in the production of polycarbonate plastics and epoxy resins. This compound is characterized by the presence of two acetoxy groups attached to the bisphenol A structure, making it a diester derivative.
Scientific Research Applications
Bisphenol A diacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Researchers study its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigations into its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
Target of Action
Bisphenol A (BPA), the parent compound of Bisphenol A diacetate, is known to be an endocrine-disrupting chemical (EDC) and has been associated with multiple adverse effects . It is thought to be involved in the pathogenesis of different morbid conditions: immune-mediated disorders, type-2 diabetes mellitus, cardiovascular diseases, and cancer . BPA’s primary targets are believed to be the estrogen-related receptors .
Mode of Action
BPA interacts with its targets by binding to membrane and nuclear estrogen receptors, interfering with other nuclear and nonnuclear receptors, altering the synthesis or metabolism of hormones, and inducing epigenetic deregulation . It affects glucose metabolism, onset and progression of several tumors, and immune function by binding different receptors, modulating transcription factors, and inducing epigenetic changes .
Biochemical Pathways
BPA affects several biochemical pathways. The DNA damage response (DDR) pathway, mitogen-activated protein kinase (MAPK) signaling cascades, and insulin-like growth factor-1 (IGF-1) networks are among the pathways affected by BPA . BPA exposure triggers apoptosis via these signaling pathways .
Pharmacokinetics
The pharmacokinetics of BPA have been studied using physiologically based pharmacokinetic (PBPK) models . These models integrate both chemical- and system-specific information into a mathematical framework, offering a mechanistic approach to predict the internal dose metrics of a chemical and an ability to perform species and dose extrapolations . Gastrointestinal tract metabolism, biliary excretion, enterohepatic recirculation of BPA conjugates, and renal reabsorption are important considerations in predicting the pharmacokinetics of BPA .
Result of Action
The molecular and cellular effects of BPA’s action are diverse and depend on the specific biochemical pathways it affects. For instance, in the DDR pathway, both caspase protein CED-3 and Apaf-1 protein CED-4 are required for BPA-induced apoptosis . In the MAPK signaling cascades, MAPKKK Raf LIN-45, MAPKK MEK-2/MEK-1/JKK-1, and MAPK JNK-1 may play important roles in the BPA-induced apoptotic process .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BPA. BPA is a high production volume industrial chemical widely used in manufacturing polycarbonate plastics and epoxy resins . Releases of BPA to the environment exceed one million pounds per year . The U.S. Environmental Protection Agency (EPA) has expressed concerns about the potential effects of BPA on aquatic species .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Bisphenol A diacetate interacts with various enzymes, proteins, and other biomolecules. Its primary interaction is with estrogen receptors, where it binds and stimulates them . This interaction mimics the function of natural hormones, particularly estrogens, leading to various physiological effects .
Cellular Effects
This compound influences cell function by binding to and stimulating estrogen receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to mimic natural hormones can lead to disturbances in endocrine pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with estrogen receptors . By binding to these receptors, it can stimulate them and disrupt normal endocrine function . This can lead to changes in gene expression and potentially affect the production and breakdown of hormones .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its ability to bind to and stimulate estrogen receptors . This can affect the production and breakdown of hormones, leading to disturbances in endocrine pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisphenol A diacetate is synthesized through the esterification of bisphenol A with acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions, usually around 60-80°C, to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and maintained at the desired temperature. After the reaction is complete, the product is purified through recrystallization or distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Bisphenol A diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of bisphenol A and acetic acid.
Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol or ester, often catalyzed by an acid or base.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, and a catalyst such as hydrochloric acid or sodium hydroxide.
Transesterification: Alcohols or esters, acid or base catalysts, and moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Bisphenol A and acetic acid.
Transesterification: New esters and alcohols.
Oxidation: Quinones and other oxidized derivatives.
Comparison with Similar Compounds
Bisphenol A: The parent compound, widely used in the production of plastics and resins.
Bisphenol F: A similar compound with a slightly different structure, used in epoxy resins and coatings.
Bisphenol S: Another analog used as a substitute for bisphenol A in some applications due to its lower estrogenic activity.
Uniqueness: Bisphenol A diacetate is unique due to its diester structure, which imparts different chemical and physical properties compared to its parent compound and other analogs
Properties
IUPAC Name |
[4-[2-(4-acetyloxyphenyl)propan-2-yl]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13(20)22-17-9-5-15(6-10-17)19(3,4)16-7-11-18(12-8-16)23-14(2)21/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNHONPMCQYMNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884455 | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10192-62-8 | |
Record name | Bisphenol A diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10192-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010192628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-isopropylidenediphenyl diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of bisphenol A diacetate in polymer synthesis?
A1: this compound serves as a monomer in producing polyarylates and polycarbonates. [, , , , , , ] These polymers find use in various applications, from high-performance plastics to films and coatings, due to their excellent thermal stability, mechanical strength, and transparency.
Q2: Can you elaborate on the specific reactions involving this compound in polyarylate synthesis?
A2: Certainly. One method involves melt polycondensation of this compound with alkylene- and arylenediphenyl dicarbonates. [] This process occurs in two stages: a precondensation step eliminating phenyl acetate, followed by high-temperature melt polycondensation under vacuum. This approach allows the synthesis of aromatic-aromatic and aromatic-aliphatic polycarbonates. Another route utilizes a reactive distillation condensation polymerization of this compound with a mixture of terephthalic and isophthalic acids. [] This method, which removes acetic acid using a high-boiling solvent mixture, effectively produces high-molecular-weight bisphenol A polyarylate with minimal discoloration.
Q3: Are there any challenges associated with using this compound in these polymerization reactions?
A3: One challenge is the potential for color formation during condensation polymerization with aromatic diacids. [] Research shows this coloration stems from a minor ring acylation side reaction during the esterification of bisphenol A with anhydrides possessing enolizable protons. Replacing these protons, for instance, with trifluoroacetic acid, can minimize color formation, yielding lighter-colored polyarylates.
Q4: What are some interesting physical properties of this compound itself?
A4: this compound exhibits polymorphism, meaning it can exist in different crystalline forms. [] These polymorphs display distinct molecular mobilities, evident from variable-temperature solid-state NMR studies. One polymorph shows motional heterogeneity in the flipping of its phenylene rings, highlighting the complex solid-state behavior of this compound.
Q5: Are there any studies on alternative synthetic routes to polyarylates using this compound?
A5: Yes, researchers have explored alcoholysis and esterolysis reactions for polyarylate synthesis incorporating this compound. [] These methods utilize dimethyl 2,6-naphthalenedicarboxylate as a co-monomer and employ tin-based catalysts. The choice between alcoholysis and esterolysis, along with the specific reaction conditions, can influence the molecular weight and properties of the resulting polyarylate.
Q6: Has this compound been used in the synthesis of other copolymers?
A6: Research indicates that this compound can be used with polypivalolactone and dimethyl terephthalate to produce random copolymers with good thermal stability. [] These copolymers were synthesized via interchange reactions, demonstrating the versatility of this compound in creating diverse polymer structures.
Q7: What analytical techniques are commonly used to characterize this compound and the polymers it forms?
A7: Various techniques are employed for characterization. [, , , , ] Nuclear magnetic resonance spectroscopy (NMR), including 1H-NMR and 13C-NMR, helps determine the structure and monomer composition of the polymers. Fourier-transform infrared spectroscopy (FTIR) provides insights into the functional groups present. Differential scanning calorimetry (DSC) helps analyze thermal transitions like glass transition temperature (Tg). Inherent viscosity measurements provide information about the molecular weight of the polymers.
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